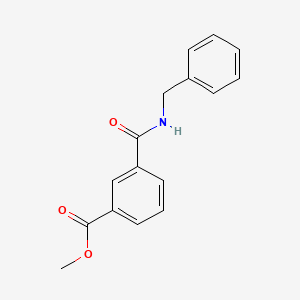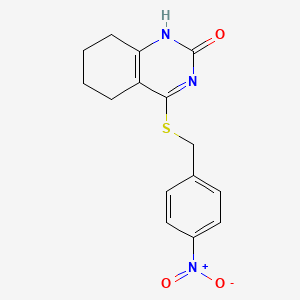![molecular formula C17H22N4O3S2 B2856728 N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide CAS No. 1090909-05-9](/img/structure/B2856728.png)
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide is a useful research compound. Its molecular formula is C17H22N4O3S2 and its molecular weight is 394.51. The purity is usually 95%.
BenchChem offers high-quality N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Herbicidal Activities
Research has identified compounds with a thiadiazol-2-yl moiety, similar to the one in the queried compound, which exhibit herbicidal activities. These compounds were synthesized to assess their effectiveness against various species, leading to the selection of compounds showing good activity, serving as leads for further development in herbicide production (Ren et al., 2000).
Photodynamic Therapy for Cancer Treatment
Studies on new zinc phthalocyanines substituted with thiadiazol-2-yl benzenesulfonamide derivative groups have shown promising results in photodynamic therapy (PDT) applications for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in PDT, indicating potential as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Inhibition of Human Carbonic Anhydrase Isoenzymes
A series of benzenesulfonamide derivatives, incorporating thiadiazol-2-yl, has been synthesized and screened for in vitro inhibition potential against human carbonic anhydrase (hCA) isoenzymes I, II, VII, and XII. These studies suggest that while the synthesized derivatives exhibit weak inhibitory potential overall, some may serve as lead molecules for further development of selective inhibitors, indicating a potential avenue for therapeutic applications targeting specific hCA isoenzymes (Mishra et al., 2016).
Antifungal Agents
The reaction of aminobenzolamide with arylsulfonyl isocyanates has yielded new arylsulfonylureido derivatives, which, when used as ligands for Ag(I) and Zn(II) metal complexes, act as effective antifungal agents against Aspergillus and Candida species. These findings suggest the potential of such complexes as antifungal agents, with activities comparable to ketoconazole in some cases (Mastrolorenzo, Scozzafava, & Supuran, 2000).
Eigenschaften
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S2/c1-2-3-9-16-20-21-17(25-16)19-15(22)10-12-18-26(23,24)13-11-14-7-5-4-6-8-14/h4-8,11,13,18H,2-3,9-10,12H2,1H3,(H,19,21,22)/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHACXRUGBKAHV-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)CCNS(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NN=C(S1)NC(=O)CCNS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(2-phenylethenesulfonamido)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-2-carboxamide](/img/structure/B2856645.png)

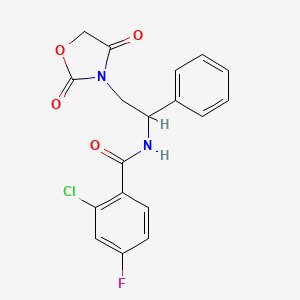
![1-Ethyl-4-({4'-[(4-ethylpiperazin-1-yl)sulfonyl]-4-methoxy-[1,1'-biphenyl]-2-yl}sulfonyl)piperazine](/img/structure/B2856650.png)
![2-[4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2856653.png)
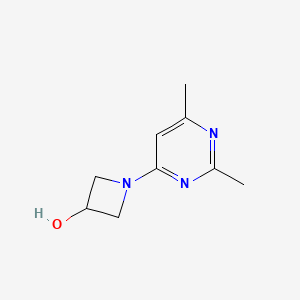

![tert-butyl N-[2-(3-methylpiperidin-2-yl)ethyl]carbamate](/img/structure/B2856657.png)
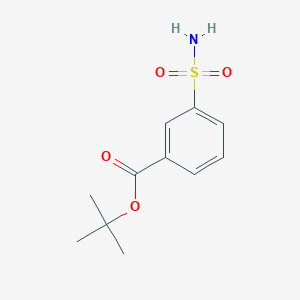
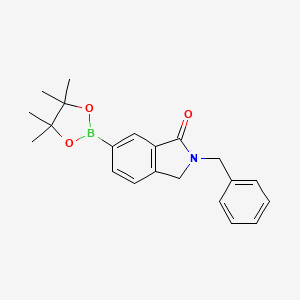
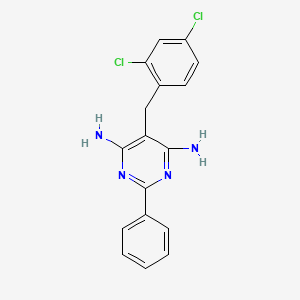
![3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B2856665.png)
